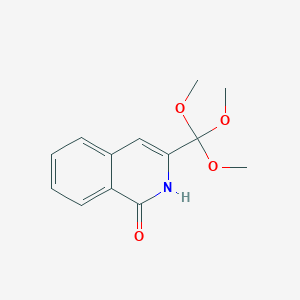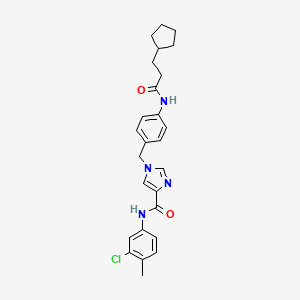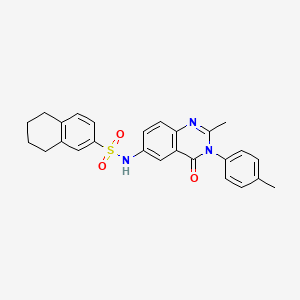![molecular formula C13H16O B2428422 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane CAS No. 2248370-41-2](/img/structure/B2428422.png)
4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane, also known as DPOH, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane has been shown to enhance the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of inflammation. In animal studies, 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane has been shown to increase the threshold for seizures and reduce the severity of neuropathic pain. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane in lab experiments include its unique chemical structure, which allows for the synthesis of spirocyclic compounds with diverse properties. It also exhibits a range of biological activities, making it a versatile tool for studying the nervous system and inflammation. However, the limitations of using 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane include its high cost and limited availability, as well as the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane, including the exploration of its potential as a drug candidate for the treatment of neurological disorders and inflammation. Further studies are needed to elucidate its mechanism of action and to develop more efficient and cost-effective synthesis methods. The synthesis of novel spirocyclic compounds using 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane as a building block also holds promise for the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane involves the reaction of 3-phenylcyclohexanone with 2,3-dimethyl-1,3-butadiene in the presence of an acid catalyst. The reaction leads to the formation of a spirocyclic intermediate, which is then hydrolyzed to yield 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane. This method has been optimized to achieve high yield and purity of 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also been studied as a potential drug candidate for the treatment of neuropathic pain and epilepsy. In material science, 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane has been used as a monomer for the synthesis of spirocyclic polymers with unique properties. In organic synthesis, 4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane has been used as a building block for the synthesis of various spirocyclic compounds.
Propiedades
IUPAC Name |
4,4-dimethyl-5-phenyl-1-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-12(2)11(8-13(12)9-14-13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIYHURBYUEQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC12CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2428341.png)
![N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428342.png)
![3-{8-[(Butylmethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B2428344.png)


![tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate](/img/structure/B2428349.png)

![4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine](/img/structure/B2428353.png)
![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide](/img/structure/B2428354.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2428356.png)
![Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2428357.png)
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine](/img/structure/B2428359.png)
